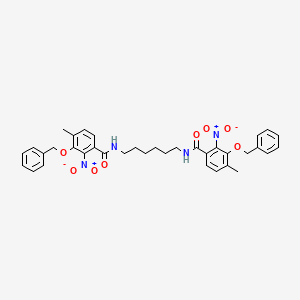![molecular formula C16H22NO5P B15210826 Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate CAS No. 86791-02-8](/img/structure/B15210826.png)
Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is an organic compound with the molecular formula C16H22NO5P. It is characterized by the presence of a phosphonate group attached to a butyl chain, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 1,3-dioxoisoindolin-2-yl group. One common method involves the condensation of diethyl phosphite with 4-(1,3-dioxoisoindolin-2-yl)butyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
Applications De Recherche Scientifique
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Diethyl ((1,3-dioxoisoindolin-2-yl)methyl)phosphonate
- Diethyl (4-(1,3-dioxoisoindolin-2-yl)phenyl)phosphonate
Comparison: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is unique due to its butyl chain, which imparts different physicochemical properties compared to its analogs with methyl or phenyl groups. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective .
Propriétés
Numéro CAS |
86791-02-8 |
|---|---|
Formule moléculaire |
C16H22NO5P |
Poids moléculaire |
339.32 g/mol |
Nom IUPAC |
2-(4-diethoxyphosphorylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H22NO5P/c1-3-21-23(20,22-4-2)12-8-7-11-17-15(18)13-9-5-6-10-14(13)16(17)19/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Clé InChI |
YHISZJLAIIWOJR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCN1C(=O)C2=CC=CC=C2C1=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


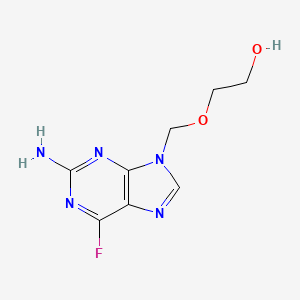
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
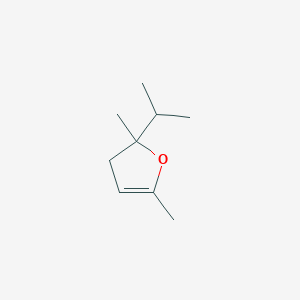
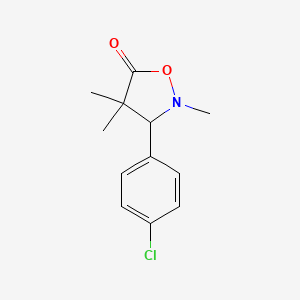
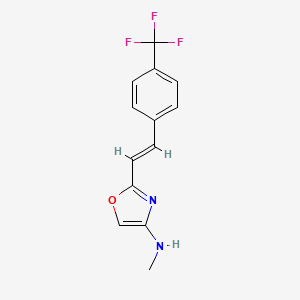
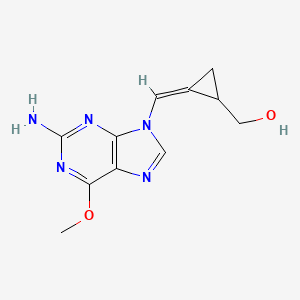

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)

![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

